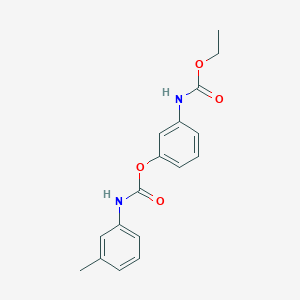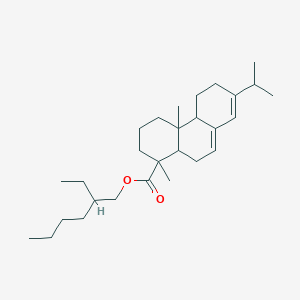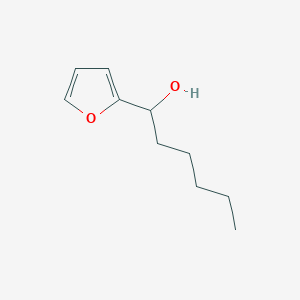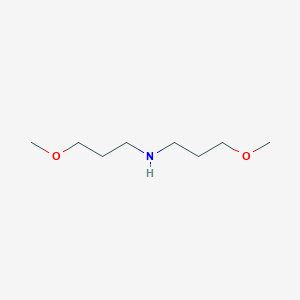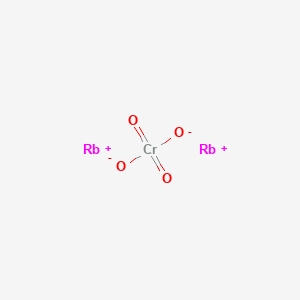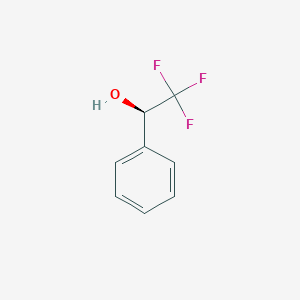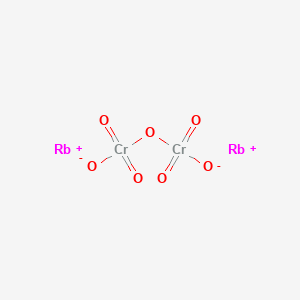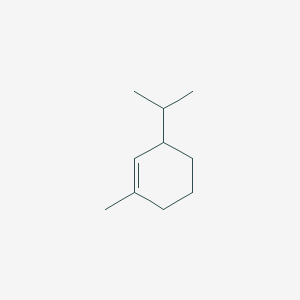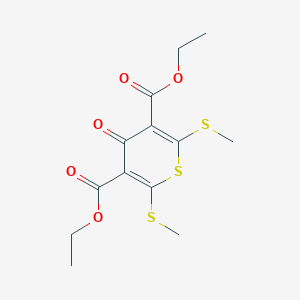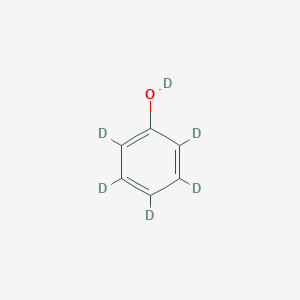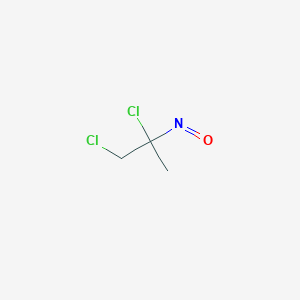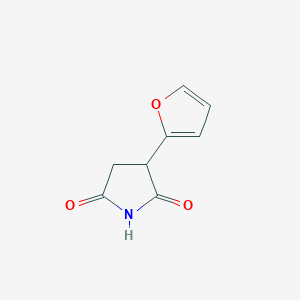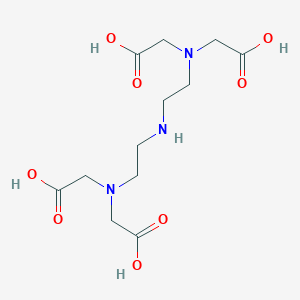
Diethylenetriaminetetraacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylenetriaminetetraacetic acid (DTPA) is a chelating agent, which is widely used in scientific research for its ability to bind metal ions. It is a synthetic compound that has been developed as a complexing agent for a variety of metals, including calcium, copper, iron, and zinc. DTPA has been used in various fields of research, including biochemistry, environmental science, and medical research.
作用机制
Diethylenetriaminetetraacetic acid binds to metal ions through its four carboxylic acid groups and two amine groups. The metal ion forms a complex with Diethylenetriaminetetraacetic acid, which prevents it from interacting with other molecules in the system. The complex is then excreted from the body, either through urine or feces. The ability of Diethylenetriaminetetraacetic acid to bind to metal ions makes it a valuable tool in scientific research for studying metalloproteins and other metal-containing molecules.
生化和生理效应
Diethylenetriaminetetraacetic acid is generally considered to be safe for use in scientific research, with few reported side effects. It is not metabolized by the body and is excreted unchanged. Diethylenetriaminetetraacetic acid has been shown to have a low toxicity in animal studies, with no observed adverse effects on organ function or histology. However, it is important to note that Diethylenetriaminetetraacetic acid is a chelating agent and can potentially remove essential metals from the body if used inappropriately.
实验室实验的优点和局限性
The advantages of using Diethylenetriaminetetraacetic acid in lab experiments include its ability to selectively bind to metal ions and its low toxicity. Diethylenetriaminetetraacetic acid is also relatively inexpensive and widely available. However, Diethylenetriaminetetraacetic acid has some limitations in lab experiments. It is not effective at removing all types of metal ions, and it can potentially remove essential metals from the system if used inappropriately. Additionally, Diethylenetriaminetetraacetic acid can interfere with some analytical techniques, such as spectrophotometry, by absorbing light in the same wavelength range as the analyte.
未来方向
There are many potential future directions for research involving Diethylenetriaminetetraacetic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the use of Diethylenetriaminetetraacetic acid in the treatment of metal toxicity in humans and animals. Additionally, there is interest in using Diethylenetriaminetetraacetic acid in the development of new contrast agents for imaging techniques, such as MRI.
In conclusion, Diethylenetriaminetetraacetic acid (Diethylenetriaminetetraacetic acid) is a versatile chelating agent that has many applications in scientific research. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal-containing molecules and for removing heavy metals from contaminated soil and water. While Diethylenetriaminetetraacetic acid is generally considered safe for use in lab experiments, it is important to use it appropriately and to be aware of its limitations. There are many potential future directions for research involving Diethylenetriaminetetraacetic acid, which may lead to the development of new chelating agents and new applications for this important compound.
合成方法
Diethylenetriaminetetraacetic acid is synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide. The product is then treated with sodium hydroxide and chloroacetic acid to form Diethylenetriaminetetraacetic acid. The synthesis of Diethylenetriaminetetraacetic acid is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
Diethylenetriaminetetraacetic acid is widely used in scientific research for its ability to chelate metal ions. It is commonly used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. Diethylenetriaminetetraacetic acid is also used in environmental science to remove heavy metals from contaminated soil and water. In medical research, Diethylenetriaminetetraacetic acid is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.
属性
CAS 编号 |
13811-41-1 |
|---|---|
产品名称 |
Diethylenetriaminetetraacetic acid |
分子式 |
C12H21N3O8 |
分子量 |
335.31 g/mol |
IUPAC 名称 |
2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
AGMNQPKGRCRYQP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
同义词 |
diethylenetriaminetetraacetic acid DTTA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



